4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a sulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Piperazine Coupling: The brominated intermediate is then reacted with piperazine to form the piperazinyl derivative.
Pyrimidine Formation: The piperazinyl derivative is further reacted with a pyrimidine precursor under specific conditions to form the pyrimidine ring.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the sulfonyl and morpholine groups.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure but differs in the other functional groups and overall structure.
Uniqueness
The uniqueness of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O4S/c1-3-31-18-5-4-17(22)15-19(18)32(28,29)27-8-6-26(7-9-27)21-23-16(2)14-20(24-21)25-10-12-30-13-11-25/h4-5,14-15H,3,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPIZLMIPPJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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